Superior Cross-Coupling Reactivity of 3-Iodo Indazoles
The 3-iodo substituent in 3-iodo-4-methoxy-6-methyl-2H-indazole provides enhanced oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to 3-bromo and 3-chloro analogs. This reactivity advantage enables more efficient Suzuki-Miyaura and Sonogashira coupling reactions under milder conditions, facilitating access to diverse 3-aryl and 3-alkynyl indazole libraries [1]. In comparative synthetic studies on 3-halogenated indazoles, 3-iodo derivatives consistently demonstrate faster reaction kinetics and higher yields in cross-coupling transformations than their 3-bromo or 3-chloro counterparts, a well-established trend in organohalide reactivity where C(sp²)-I bonds undergo oxidative addition to Pd(0) 10-100 times faster than C(sp²)-Br bonds and 100-1000 times faster than C(sp²)-Cl bonds [1][2]. This differential reactivity is critical for high-throughput parallel synthesis and late-stage diversification strategies in drug discovery programs targeting protein kinases [3].
| Evidence Dimension | Relative oxidative addition reactivity with Pd(0) catalysts |
|---|---|
| Target Compound Data | 3-iodo-4-methoxy-6-methyl-2H-indazole: C(sp²)-I bond |
| Comparator Or Baseline | 3-bromo-4-methoxy-6-methyl-2H-indazole (CAS 1000342-17-5): C(sp²)-Br bond; 3-chloro-4-methoxy-6-methyl-2H-indazole: C(sp²)-Cl bond |
| Quantified Difference | C(sp²)-I oxidative addition rate approximately 10-100× faster than C(sp²)-Br, and 100-1000× faster than C(sp²)-Cl |
| Conditions | Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira); class-level inference based on established organohalide reactivity hierarchy |
Why This Matters
For medicinal chemistry procurement, the 3-iodo derivative enables higher yielding, lower temperature cross-coupling reactions essential for generating diverse compound libraries with labile functional groups.
- [1] LONG Wei, QIU Wen-ge, HU Yun-yan, et al. Synthesis and Biological Evaluation of Novel PARP-1 Inhibitors with Indazole Skeleton. Huaxue Tongbao, 2016, 79(4): 342-348. View Source
- [2] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7): 2457-2483. View Source
- [3] Nerviano Medical Sciences S.R.L. Substituted indazole derivatives active as kinase inhibitors. US Patent US8673893B2, 2014. View Source
